N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine
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Overview
Description
N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine is an organic compound with the molecular formula C11H14ClNO It features an oxetane ring, which is a four-membered cyclic ether, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with oxetan-3-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxetane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, affecting their function and activity. The phenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- 3-Methyl-4-(methylthio)phenyl N-(2-chloro-4-methoxyphenyl)carbamate
- 4-Chloro-3-methylphenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of the oxetane ring and the substituted phenyl group makes this compound particularly interesting for various applications, as it can participate in a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C11H14ClNO/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 |
InChI Key |
FETVWSXSSHKEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2COC2)Cl |
Origin of Product |
United States |
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